molecular formula C8H17N B2539509 3-cyclopropyl-2,2-dimethylpropan-1-amine CAS No. 877201-33-7

3-cyclopropyl-2,2-dimethylpropan-1-amine

Cat. No.: B2539509
CAS No.: 877201-33-7
M. Wt: 127.231
InChI Key: YPVHVTYBUQGZRZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-dimethylpropan-1-amine is a branched aliphatic amine with the molecular formula C₈H₁₇N (base form) or C₈H₁₈ClN in its hydrochloride salt form (CAS: 877125-73-0) . The compound features a cyclopropyl substituent at the third carbon of the propane backbone and two methyl groups at the second carbon (Figure 1). Its hydrochloride salt form enhances solubility, a common modification for pharmaceutical applications .

Properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,6-9)5-7-3-4-7/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVHVTYBUQGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2,2-dimethylpropan-1-amine typically involves the cyclopropanation of 2,2-dimethylpropan-1-amine. One common method is the reaction of 2,2-dimethylpropan-1-amine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of 3-cyclopropyl-2,2-dimethylpropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amine oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: New alkylated amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H17N
  • Molecular Weight : Approximately 129.23 g/mol
  • Structural Features : The compound contains a cyclopropyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique chemical properties.

Medicinal Chemistry

3-Cyclopropyl-2,2-dimethylpropan-1-amine has been explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting various neurological conditions.

  • Antidepressant and Anxiolytic Effects : Research indicates that this compound may modulate neurotransmitter levels by inhibiting their reuptake, thus exerting potential antidepressant and anxiolytic effects. This is particularly relevant in the context of serotonin and norepinephrine pathways.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the preparation of complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Substitution : It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form amine oxides or reduced to yield primary amines using appropriate reagents such as potassium permanganate or lithium aluminum hydride.

Biological Studies

3-Cyclopropyl-2,2-dimethylpropan-1-amine has been investigated for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways:

  • Mechanism of Action : The mechanism involves binding to specific receptors involved in neurotransmitter signaling. This interaction is crucial for its therapeutic potential in treating mood disorders .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant properties of various amines, 3-Cyclopropyl-2,2-dimethylpropan-1-amine was shown to significantly inhibit serotonin reuptake in vitro. This suggests that the compound may have similar efficacy to established antidepressants, warranting further investigation into its clinical applications.

Case Study 2: Synthesis of Derivatives

A recent study utilized 3-Cyclopropyl-2,2-dimethylpropan-1-amine as a starting material for synthesizing more complex molecules relevant to pharmacology. The reactions yielded derivatives that demonstrated enhanced biological activity against specific targets associated with neurological disorders .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes and neurotransmitter receptors. This modulation can lead to changes in neurotransmitter levels, contributing to its potential antidepressant and anxiolytic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-cyclopropyl-2,2-dimethylpropan-1-amine with four analogs:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) CAS Number Key Features
3-Cyclopropyl-2,2-dimethylpropan-1-amine (hydrochloride) C₈H₁₈ClN Cyclopropyl (C3), 2× Methyl (C2) 163.69 877125-73-0 High steric bulk; polar HCl salt
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (hydrochloride) C₁₁H₁₅FClN 4-Fluorophenyl (C3), 2× Methyl (C2) 215.70 EN300-23530358 Aromatic ring; increased lipophilicity
3-Ethoxy-2,2-dimethylpropan-1-amine C₇H₁₇NO Ethoxy (C3), 2× Methyl (C2) 131.21 1426955-27-2 Ether linkage; reduced steric hindrance
Methyl(2-methylpropyl)amine C₅H₁₃N Methyl (N), 2-Methylpropyl (N) 87.17 625-43-4 Simple branched amine; low molecular weight

Key Observations :

The ethoxy group in 3-ethoxy-2,2-dimethylpropan-1-amine () enhances polarity but reduces steric bulk compared to cyclopropyl or aromatic substituents .

Molecular Weight and Solubility :

  • The hydrochloride salt form of the target compound (163.69 g/mol) has higher solubility in polar solvents compared to its neutral analogs, a critical factor in drug formulation .
  • Methyl(2-methylpropyl)amine (87.17 g/mol) is significantly smaller, favoring volatility but limiting application in complex syntheses .

Biological Activity

3-Cyclopropyl-2,2-dimethylpropan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-cyclopropyl-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that compounds with similar structural motifs often exhibit significant binding affinity to neurotransmitter receptors, which can influence various physiological pathways.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the cyclopropyl and amine groups can significantly affect the biological potency of related compounds. For instance, increasing the size or branching of the substituents can enhance activity against specific targets. A systematic exploration of SAR has highlighted that:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety is crucial for maintaining activity.
  • Amine Substituents : Variations in the amine group can lead to altered pharmacokinetic properties.

Case Studies

  • Neurotransmitter Interaction : A study investigated the effects of 3-cyclopropyl-2,2-dimethylpropan-1-amine on dopamine receptors. The compound showed promising results in enhancing dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of this compound. In a murine model of inflammation, it was observed that treatment with 3-cyclopropyl-2,2-dimethylpropan-1-amine significantly reduced inflammatory markers compared to control groups.

Comparative Analysis

To better understand the biological activity of 3-cyclopropyl-2,2-dimethylpropan-1-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityReference
3-Cyclopropyl-2,2-dimethylpropan-1-amineAmine with cyclopropyl groupNeurotransmitter modulation
2-Ethyl-1-methylpropaneSimple alkaneMinimal biological activity
N,N-DimethylcyclopropylamineDimethylated amineModerate receptor binding

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